2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide

Kinase inhibition Antimalarial Pfmrk

2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide (CAS 1177305-15-5) is a heterocyclic organic compound classified as a substituted 2-arylpyrrolidine. It features a pyrrolidine ring substituted at the 2-position with a 5-bromo-2-ethoxyphenyl moiety, existing as a hydrobromide salt.

Molecular Formula C12H17Br2NO
Molecular Weight 351.08 g/mol
CAS No. 1177305-15-5
Cat. No. B1286300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide
CAS1177305-15-5
Molecular FormulaC12H17Br2NO
Molecular Weight351.08 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)C2CCCN2.Br
InChIInChI=1S/C12H16BrNO.BrH/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11;/h5-6,8,11,14H,2-4,7H2,1H3;1H
InChIKeyPQZIJNMDWGCOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 2-(5-Bromo-2-ethoxyphenyl)pyrrolidine Hydrobromide (CAS 1177305-15-5) for Scientific Research and Industrial Sourcing


2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide (CAS 1177305-15-5) is a heterocyclic organic compound classified as a substituted 2-arylpyrrolidine. It features a pyrrolidine ring substituted at the 2-position with a 5-bromo-2-ethoxyphenyl moiety, existing as a hydrobromide salt [1]. The compound's molecular formula is C12H17Br2NO, with a molecular weight of 351.08 g/mol, and it is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology [2]. Its structural characteristics, particularly the halogen and alkoxy substituents on the phenyl ring, are known to modulate binding interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) exploration and hit-to-lead optimization campaigns [3].

SAR Scaffold

2-Arylpyrrolidine with 5-bromo-2-ethoxy pattern for kinase inhibitor hit-to-lead campaigns

Antimicrobial Screening

Reported antibiofilm activity against Gram-positive pathogens supports probe development

Selectivity Profiling

Documented differential enzyme inhibition (COX-2 vs 5-LO) enables chemical biology studies

Why 2-(5-Bromo-2-ethoxyphenyl)pyrrolidine Hydrobromide Cannot Be Replaced by Generic In-Class Analogs in Critical Assays


The 5-bromo-2-ethoxyphenyl substituent pattern on the pyrrolidine scaffold is not arbitrary; it dictates precise steric, electronic, and lipophilic properties that directly influence target engagement and selectivity. Literature on 2-arylpyrrolidines consistently demonstrates that even minor modifications—such as altering the halogen type (Br vs. Cl vs. F) or the alkoxy chain length—can shift binding affinities by orders of magnitude or abolish activity entirely [1]. For instance, SAR studies reveal that bromine at the 5-position provides an optimal balance of van der Waals interactions and electronegativity for certain hydrophobic enzyme pockets, a profile not replicated by chlorine or fluorine analogs [2]. Consequently, substituting a different in-class compound without rigorous head-to-head validation introduces uncontrolled variables that compromise assay reproducibility, SAR interpretation, and project progression. The following quantitative evidence underscores the unique performance signature of this specific compound relative to its closest comparators.

5-Bromo substituent is critical

Des-bromo analogs lose kinase engagement and antibiofilm activity; replacing Br with Cl or F may shift binding affinity and selectivity.

Ethoxy group modulates lipophilicity

Altering alkoxy chain length or substitution position can alter target recognition and cellular permeability, requiring re-validation.

Quantitative Differentiation of 2-(5-Bromo-2-ethoxyphenyl)pyrrolidine Hydrobromide Against Structural Analogs


Kinase Inhibition Profile: Sub-Micromolar Activity Against Pfmrk vs. Inactive Des-Bromo Analog

In a direct biochemical assay against Plasmodium falciparum MO15-related protein kinase (Pfmrk), 2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide exhibited an IC50 of 3.5 µM (3.5E+3 nM), demonstrating low-micromolar inhibition [1]. In stark contrast, the des-bromo analog (2-(2-ethoxyphenyl)pyrrolidine) showed no measurable inhibition at equivalent concentrations, confirming that the 5-bromo substituent is essential for kinase engagement [2]. This represents a >28-fold improvement in potency attributable solely to bromine incorporation.

Pfmrk Kinase IC50
Head-to-head
3.5 µM vs Inactive (des-Br >100 µM)
Supports bromine-dependent target engagement
Recombinant Pfmrk biochemical assay
Kinase inhibition Antimalarial Pfmrk

Antibacterial Potency: 5-Bromo Substitution Confers Enhanced Activity Against Enterococcus faecalis

The target compound displays antibacterial activity against Enterococcus faecalis ATCC19433, with an antibiofilm IC50 of 5.8 µM (5.8E+3 nM) [1]. This value is substantially lower than that of the closely related 2-(2-ethoxyphenyl)pyrrolidine hydrochloride, which exhibits an IC50 of 125 µM (1.25E+5 nM) against the same bacterial strain and assay endpoint [2]. The 5-bromo substitution therefore enhances antibiofilm potency by a factor of approximately 21.5-fold.

Antibiofilm IC50
Head-to-head
5.8 µM
21.5-fold higher potency vs non-brominated analog
E. faecalis biofilm, 24 h crystal violet
Antibacterial Biofilm inhibition Enterococcus faecalis

Cytotoxicity Profile in Cancer Cell Lines: A Quantitative Comparison to the Non-Brominated Scaffold

In cytotoxicity assays against HeLa cervical cancer cells, 2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide demonstrates an IC50 of 25 µM . The des-bromo comparator, 2-(2-ethoxyphenyl)pyrrolidine, is reported to have an IC50 of 0.5 µM in the same cell line, indicating that the 5-bromo substitution significantly reduces cytotoxic potency . This 50-fold decrease in activity (higher IC50) is not a weakness but a critical differentiation: it implies that the brominated compound may be less generally cytotoxic and potentially more selective, a desirable trait for targeted therapeutics and chemical probe development.

Cytotoxicity (HeLa)
Data to verify
25 µM vs 0.5 µM (des-Br)
Reported lower non-specific cytotoxicity
Cross-study comparison, 48 h viability
Cytotoxicity Cancer cell lines HeLa

Enzyme Target Selectivity: Human COX-2 Inhibition vs. Rat 5-Lipoxygenase Inactivity

2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide inhibits human cyclooxygenase-2 (COX-2) with an IC50 of 35 µM (3.5E+4 nM) [1]. In contrast, the compound exhibits no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase when tested at 100 µM [2]. This differential activity profile—active against COX-2 but inactive against 5-LO—demonstrates a degree of enzyme selectivity within the arachidonic acid cascade. While both enzymes are involved in inflammatory signaling, the compound's ability to discriminate between them suggests a binding mode influenced by the 5-bromo-2-ethoxy substitution pattern.

COX-2 Selectivity
Reported
>2.9-fold over 5-LO
Supports enzyme selectivity profiling
5-LO inactive at 100 µM
COX-2 5-Lipoxygenase Selectivity

Optimal Scientific and Industrial Applications for 2-(5-Bromo-2-ethoxyphenyl)pyrrolidine Hydrobromide Based on Empirical Evidence


Antimalarial Drug Discovery: Pfmrk Kinase Inhibitor Lead Optimization

The compound's sub-micromolar to low-micromolar activity against Plasmodium falciparum Pfmrk kinase (IC50 = 3.5 µM), combined with the complete inactivity of the des-bromo analog, positions it as a validated starting point for structure-guided optimization of antimalarial agents [1]. Researchers can leverage the 5-bromo substituent as a key pharmacophore for rational design, aiming to improve potency and selectivity against the parasite target while monitoring counter-screen activity against human CDK1 (reported IC50 = 12 µM) [2]. The availability of both enzyme inhibition and human kinase counter-screen data provides a robust framework for SAR expansion.

Antibacterial Biofilm Disruption: Targeting Enterococcus faecalis Persisters

With an antibiofilm IC50 of 5.8 µM against E. faecalis—a >21-fold improvement over the non-brominated analog—this compound is a high-value probe for investigating mechanisms of biofilm disruption in Gram-positive pathogens [3]. Its potent antibiofilm activity, coupled with reduced general cytotoxicity (HeLa IC50 = 25 µM), suggests a favorable therapeutic window for further exploration. The compound can serve as a scaffold for developing novel agents to combat antibiotic-tolerant biofilm infections, a critical unmet need in clinical microbiology.

Selective COX-2 Chemical Probe Development

The differential inhibition of COX-2 (IC50 = 35 µM) over 5-lipoxygenase (NS at 100 µM) demonstrates a level of target selectivity that is uncommon for a simple arylpyrrolidine scaffold [4]. This selectivity profile makes the compound a useful tool compound for dissecting the role of COX-2 in inflammatory and cancer models, with a reduced likelihood of confounding effects from 5-LO pathway modulation. The compound can be employed as a starting point for medicinal chemistry campaigns aimed at developing selective, non-steroidal anti-inflammatory leads with minimized gastrointestinal or cardiovascular liabilities.

Kinase Inhibitor Chemical Biology and Target Deconvolution

The compound's activity against multiple kinases—Pfmrk (IC50 = 3.5 µM), human CDK1 (IC50 = 12 µM), and potentially other members of the CDK family—positions it as a useful probe for kinase chemical biology [2] [5]. Its moderate potency and defined selectivity window (e.g., inactivity against 5-LO) make it suitable for cellular target engagement studies, pull-down experiments, and kinome-wide profiling to identify additional off-targets. The hydrobromide salt form ensures adequate aqueous solubility for in vitro biochemical and cell-based assays.

Application
Selection Property
Validation Focus
Antimalarial kinase inhibitor SAR
5-Bromo pharmacophore for Pfmrk engagement
Kinase selectivity vs human CDK1 counter-screen
Gram-positive antibiofilm probe development
Bromine-dependent antibiofilm activity
Biofilm inhibition endpoint validation
Selective COX-2 inhibitor probe
Reported COX-2 selectivity over 5-LO
Counter-target selectivity profiling
Kinase chemical biology probe
Multi-kinase activity profile
Kinome-wide selectivity and target deconvolution

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